molecular formula C26H21NO3 B11981029 3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one

3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one

Cat. No.: B11981029
M. Wt: 395.4 g/mol
InChI Key: UVASKESEGAJDKK-OQKWZONESA-N
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Description

“3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” is a complex organic compound that features a combination of allyloxy, benzoxazole, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Allyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Coupling Reactions: The final step involves coupling the allyloxyphenyl and benzoxazole intermediates with a 4-methylphenyl group through a condensation reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group could yield an epoxide, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the benzoxazole moiety.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one
  • 3-(4-Methoxyphenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one

Uniqueness

The presence of the allyloxy group in “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” distinguishes it from similar compounds, potentially offering unique reactivity and applications. This functional group can participate in additional chemical reactions, providing opportunities for further derivatization and functionalization.

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H21NO3/c1-3-16-29-21-14-10-19(11-15-21)17-22(25(28)20-12-8-18(2)9-13-20)26-27-23-6-4-5-7-24(23)30-26/h3-15,17H,1,16H2,2H3/b22-17+

InChI Key

UVASKESEGAJDKK-OQKWZONESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCC=C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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